molecular formula C15H16ClN3O B12718959 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- CAS No. 93182-21-9

4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)-

Cat. No.: B12718959
CAS No.: 93182-21-9
M. Wt: 289.76 g/mol
InChI Key: ORODRJPLZUPDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- is a chemical compound that belongs to the class of piperidinol derivatives It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a chlorophenyl-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 1-benzyl-4-(4-chlorophenyl)-4-piperidinol.

    Catalytic Hydrogenation: The starting material is subjected to catalytic hydrogenation using a palladium-carbon catalyst in the presence of hydrogen gas at 25°C and 0.1 MPa pressure. This step removes the benzyl protecting group.

    Purification: The reaction mixture is filtered, and the product is extracted using ethyl acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- is unique due to the presence of the pyrimidinyl moiety, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent.

This detailed article provides a comprehensive overview of 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93182-21-9

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)pyrimidin-2-yl]piperidin-4-ol

InChI

InChI=1S/C15H16ClN3O/c16-12-3-1-11(2-4-12)14-5-8-17-15(18-14)19-9-6-13(20)7-10-19/h1-5,8,13,20H,6-7,9-10H2

InChI Key

ORODRJPLZUPDTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.